Cas no 2228441-72-1 (2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol)

2-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,3,5-triol is a fluorinated phenolic compound featuring a trifluoromethyl-substituted hydroxyethyl group attached to a trihydroxybenzene core. Its unique structure imparts enhanced electron-withdrawing properties and potential stability under oxidative conditions, making it valuable in synthetic chemistry and material science applications. The trifluoroethyl group contributes to increased lipophilicity, which may improve solubility in organic media or influence binding interactions in molecular design. The presence of multiple hydroxyl groups offers reactivity for further functionalization, such as etherification or esterification. This compound is of interest in pharmaceutical and agrochemical research, where fluorinated motifs are often leveraged to modulate bioactivity and metabolic stability.
2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol structure
2228441-72-1 structure
Product name:2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol
CAS No:2228441-72-1
MF:C8H7F3O4
Molecular Weight:224.133993387222
CID:6233483
PubChem ID:69994224

2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol 化学的及び物理的性質

名前と識別子

    • 2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol
    • SCHEMBL7117902
    • EN300-1974395
    • 2228441-72-1
    • インチ: 1S/C8H7F3O4/c9-8(10,11)7(15)6-4(13)1-3(12)2-5(6)14/h1-2,7,12-15H
    • InChIKey: AZDIAVXTSPVFDC-UHFFFAOYSA-N
    • SMILES: FC(C(C1C(=CC(=CC=1O)O)O)O)(F)F

計算された属性

  • 精确分子量: 224.02964319g/mol
  • 同位素质量: 224.02964319g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 7
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 208
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.9Ų
  • XLogP3: 1.7

2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1974395-1.0g
2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol
2228441-72-1
1g
$813.0 2023-05-31
Enamine
EN300-1974395-5.0g
2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol
2228441-72-1
5g
$2360.0 2023-05-31
Enamine
EN300-1974395-5g
2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol
2228441-72-1
5g
$2360.0 2023-09-16
Enamine
EN300-1974395-10g
2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol
2228441-72-1
10g
$3500.0 2023-09-16
Enamine
EN300-1974395-0.25g
2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol
2228441-72-1
0.25g
$748.0 2023-09-16
Enamine
EN300-1974395-0.1g
2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol
2228441-72-1
0.1g
$715.0 2023-09-16
Enamine
EN300-1974395-1g
2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol
2228441-72-1
1g
$813.0 2023-09-16
Enamine
EN300-1974395-2.5g
2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol
2228441-72-1
2.5g
$1594.0 2023-09-16
Enamine
EN300-1974395-0.05g
2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol
2228441-72-1
0.05g
$683.0 2023-09-16
Enamine
EN300-1974395-10.0g
2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol
2228441-72-1
10g
$3500.0 2023-05-31

2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol 関連文献

2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triolに関する追加情報

Exploring the Properties and Applications of 2-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,3,5-triol (CAS No. 2228441-72-1)

In the realm of organic chemistry, 2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol (CAS No. 2228441-72-1) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by a benzene ring substituted with three hydroxyl groups and a trifluoro-hydroxyethyl moiety, exhibits intriguing chemical properties that make it a subject of interest for researchers and industries alike. Its CAS number 2228441-72-1 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance.

The molecular structure of 2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol combines the electron-withdrawing effects of fluorine atoms with the hydrogen-bonding capabilities of hydroxyl groups. This duality enables the compound to participate in diverse chemical reactions, including nucleophilic substitutions and hydrogen bonding interactions. Such versatility has led to its exploration in fields like pharmaceutical intermediates, material science, and flavonoid research, where its trifluoromethyl group enhances metabolic stability and bioavailability.

Recent trends in scientific literature highlight growing interest in fluorinated organic compounds, driven by their applications in drug discovery and agrochemicals. Searches for terms like "trifluoroethyl derivatives in medicine" or "hydroxy-substituted benzene applications" reflect this demand. The compound’s CAS 2228441-72-1 is often queried alongside "synthetic methods for fluorinated phenols," underscoring its relevance in modern synthetic chemistry. Researchers are particularly intrigued by its potential as a building block for bioactive molecules, given the prevalence of similar structures in FDA-approved drugs.

From an industrial perspective, 2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol is valued for its role in developing high-performance materials. Its ability to form stable hydrogen bonds makes it a candidate for designing polymers with tailored thermal and mechanical properties. Additionally, its fluorinated component aligns with the surge in demand for sustainable fluorochemicals, a topic frequently searched in conjunction with "green chemistry innovations."

Quality control and analytical characterization of this compound rely on advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure purity and consistency, addressing common user queries like "how to verify CAS 2228441-72-1 purity." Regulatory frameworks also emphasize proper handling and storage, though the compound falls outside hazardous classifications, making it accessible for broader research.

In summary, 2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol (CAS No. 2228441-72-1) represents a compelling case study in the intersection of fluorine chemistry and multifunctional aromatics. Its adaptability across disciplines—from life sciences to advanced materials—positions it as a valuable asset in contemporary chemical innovation. As interest in fluorinated building blocks grows, this compound is poised to play a pivotal role in addressing challenges in drug design and sustainable material development.

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